Methyl 4-(3-hydroxybutyl)benzoate
Description
Methyl 4-(3-hydroxybutyl)benzoate is an aromatic ester featuring a benzoate core substituted at the para position with a 3-hydroxybutyl chain.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-(3-hydroxybutyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
DFXGVSBPDCDFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxybutyl)benzoate can be synthesized through an esterification reaction. The process involves the reaction of benzoic acid with 3-hydroxybutanol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: The major product is 4-(3-carboxybutyl)benzoic acid.
Reduction: The major product is 4-(3-hydroxybutyl)benzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
Methyl 4-(3-hydroxybutyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: It is used as a fragrance ingredient in perfumes and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxybutyl)benzoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active hydroxybutylbenzoic acid. This compound can then interact with cellular pathways, potentially affecting enzyme activity and gene expression .
Comparison with Similar Compounds
Methyl 4-(3-hydroxy-3-methylbutyl)benzoate
- Structure : Differs by a methyl branch at the C3 position of the hydroxybutyl chain.
- Key Differences :
- The branched 3-hydroxy-3-methylbutyl group likely increases steric hindrance and hydrophobicity compared to the linear 3-hydroxybutyl chain in the target compound.
- Deuterium labeling experiments () suggest applications in studying reaction mechanisms or metabolic pathways, where branching might influence isotopic incorporation rates.
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
- Structure : Contains a cyclopropane-containing ether substituent at C4 and a hydroxyl group at C3.
- Key Differences :
- The cyclopropylmethoxy group introduces rigidity and electronic effects distinct from the flexible hydroxybutyl chain.
- The meta-hydroxyl group (vs. para-substitution in the target compound) may enhance acidity (pKa ~8–10) and hydrogen-bonding capacity.
- Synthesis Relevance : Corrected structural data () highlight the importance of precise regiochemistry in benzoate derivatives for crystallographic studies.
Piperazine-Linked Quinoline Benzoates (C1–C7 Series)
- Structure: Methyl benzoate derivatives with piperazine-linked quinoline moieties (e.g., C1: phenyl; C2: bromophenyl) ().
- Key Differences: The quinoline-piperazine framework introduces π-π stacking and hydrogen-bonding capabilities absent in the target compound.
- Inferred Applications : These compounds are likely designed for biological targeting (e.g., enzyme inhibition), whereas Methyl 4-(3-hydroxybutyl)benzoate’s simpler structure may prioritize synthetic versatility.
Formyl-Substituted Benzoates (B–E Series)
- Structure: Benzoates with formylphenoxy or alkylphenoxy substituents ().
- Key Differences :
- The electron-withdrawing formyl group increases ester reactivity toward nucleophilic attack compared to the electron-neutral hydroxybutyl chain.
- Bulky substituents (e.g., tert-butyl in compound D) may sterically protect the ester group, altering degradation kinetics.
- Synthesis Relevance : Shared methods (e.g., K₂CO₃/CH₃CN conditions) suggest compatibility for introducing diverse substituents.
Data Table: Structural and Functional Comparison
| Compound Name | Substituent | Key Functional Groups | Inferred Properties/Applications |
|---|---|---|---|
| This compound | 4-(3-hydroxybutyl) | Ester, primary alcohol | Moderate hydrophilicity, drug intermediates |
| Methyl 4-(3-hydroxy-3-methylbutyl)benzoate | 4-(3-hydroxy-3-methylbutyl) | Ester, tertiary alcohol | Higher logP, isotopic labeling studies |
| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | 4-cyclopropylmethoxy, 3-OH | Ether, phenol | Rigid structure, crystallography applications |
| C1–C7 Quinoline-piperazine benzoates | Quinoline-piperazine-aryl | Quinoline, piperazine, ester | Biological activity (e.g., enzyme inhibition) |
| Formyl-substituted benzoates (B–E) | Formylphenoxy/alkylphenoxy | Ester, aldehyde | Reactive intermediates, materials science |
Research Findings and Implications
- Hydrophilicity Trends : Linear hydroxyalkyl chains (e.g., 3-hydroxybutyl) improve aqueous solubility compared to branched or aromatic substituents.
- Reactivity : Electron-withdrawing groups (e.g., formyl) enhance ester hydrolysis rates, whereas hydroxyalkyl groups may stabilize the ester via hydrogen bonding.
- Synthetic Strategies : Common methods (e.g., reflux with catalysts like PTSA, column chromatography) are applicable across analogs, emphasizing modular synthetic design .
Biological Activity
Methyl 4-(3-hydroxybutyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanism of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Functional Groups : It contains a benzoate moiety with a hydroxybutyl substituent, enhancing its solubility and reactivity.
The presence of the hydroxybutyl group is significant as it influences the compound's interaction with biological molecules, making it a suitable candidate for studies involving enzymatic reactions and drug development .
Enzyme Interaction
Research indicates that this compound serves as a model substrate for enzyme-catalyzed reactions, particularly those involving esterases and lipases. These enzymes play crucial roles in the hydrolysis of esters, which is essential in various metabolic processes . The hydroxybutyl group facilitates specific interactions that can enhance enzymatic activity and substrate specificity.
Potential as a Prodrug
There is ongoing investigation into the compound's potential as a prodrug. Modifications to the hydroxybutyl group may improve pharmacokinetic properties, thus expanding its applicability in medicinal chemistry . This characteristic makes it a promising candidate for developing new therapeutic agents.
Case Studies
-
Antimicrobial Activity :
- A study highlighted the antimicrobial properties of related compounds, noting that structural features similar to this compound contribute to their efficacy against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell lysis .
-
Enzymatic Hydrolysis :
- Research focusing on enzyme kinetics demonstrated that this compound could be effectively hydrolyzed by specific lipases, indicating its potential use in biocatalysis for industrial applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybenzoate | C8H8O3 | Antimicrobial agent |
| Methyl 3-(4-hydroxybutyl)benzoate | C12H16O3 | Antimicrobial activity |
| Methyl 4-(3-hydroxypropyl)benzoate | C12H16O3 | Potential prodrug candidate |
This table illustrates how structural variations influence biological activity across different compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
